molecular formula C12H10FNO3 B2915044 methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate CAS No. 1171941-16-4

methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate

Cat. No.: B2915044
CAS No.: 1171941-16-4
M. Wt: 235.214
InChI Key: KPTBWEFNCOZCNM-UHFFFAOYSA-N
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Description

Methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate is a chemical compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound features a fluoro group at the 6th position and a methyl ester group, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxyquinolines .

Scientific Research Applications

Methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinolone derivatives.

    Biology: The compound’s antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms.

    Medicine: Research into its potential as an antibacterial agent continues, with studies focusing on its efficacy and safety.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluoro group at the 6th position enhances its antibacterial properties, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-(6-fluoro-4-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-17-12(16)7-14-5-4-11(15)9-6-8(13)2-3-10(9)14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTBWEFNCOZCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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